molecular formula C24H28N4O4 B3008716 2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034534-43-3

2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3008716
CAS RN: 2034534-43-3
M. Wt: 436.512
InChI Key: FYCUYMPLHCWPEB-UHFFFAOYSA-N
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Description

2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

This compound has been associated with the study of luminescent properties and photo-induced electron transfer mechanisms. Research has shown that derivatives of this compound can serve as model compounds for studying fluorescence spectra and quantum yields. These findings suggest potential applications in developing pH probes and understanding the fluorescence quenching mechanism through photo-induced electron transfer processes from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).

Halocyclization Reactions

Another application lies in the field of halocyclization reactions. A study demonstrated the cyclization of this compound under the action of iodine, bromine, or sulfuryl chloride, leading to the formation of novel hydrohalides. This work plays a crucial role in the synthesis of compounds with diverse biological activities (Zborovskii et al., 2011).

Formaldehyde Detection

In the context of environmental and analytical chemistry, derivatives of this compound have been designed and synthesized for rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant for monitoring indoor air quality and occupational exposure to formaldehyde, showcasing the compound's utility beyond purely biomedical research (Dong et al., 2016).

Receptor Affinity Studies

The compound and its derivatives have been explored for their affinity towards human 5-HT1A receptors. These studies are integral to understanding receptor-ligand interactions and developing ligands with potential therapeutic applications. The research highlights the synthesis of derivatives with high receptor affinity and good fluorescence properties, which could be beneficial for visualizing receptor distribution in biological systems (Lacivita et al., 2009).

properties

IUPAC Name

2-[2-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c29-21(27-13-15-32-16-14-27)17-26-9-7-25(8-10-26)11-12-28-23(30)19-5-1-3-18-4-2-6-20(22(18)19)24(28)31/h1-6H,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCUYMPLHCWPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.